2-(4-BOC-Aminophenyl)-4-fluorobenzoic acid
Overview
Description
2-(4-BOC-Aminophenyl)-4-fluorobenzoic acid: is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 4-BOC-aminophenyl group. The BOC (tert-butoxycarbonyl) group is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions during chemical transformations. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-BOC-Aminophenyl)-4-fluorobenzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the para position. This is followed by reduction to convert the nitro group to an amine.
Protection: The amine group is then protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine. This step forms the BOC-protected amine.
Coupling Reaction: The BOC-protected amine is then coupled with 4-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods:
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atom on the benzoic acid ring can undergo nucleophilic aromatic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
BOC Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.
Deprotected Amine: 2-(4-Aminophenyl)-4-fluorobenzoic acid.
Coupled Products: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Protecting Group Chemistry: The BOC group is widely used in peptide synthesis and other organic transformations.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science:
Catalysis: Used in the preparation of catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BOC-Aminophenyl)-4-fluorobenzoic acid largely depends on its role in specific chemical reactions. The BOC group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming amide bonds or undergoing nucleophilic substitution.
Comparison with Similar Compounds
2-(4-Aminophenyl)-4-fluorobenzoic acid: Lacks the BOC protecting group, making it more reactive.
4-Fluorobenzoic acid: Simpler structure without the aminophenyl group, used in different contexts.
BOC-Protected Amines: Various BOC-protected amines are used in organic synthesis for similar purposes.
Uniqueness:
2-(4-BOC-Aminophenyl)-4-fluorobenzoic acid is unique due to the combination of the BOC-protected amine and the fluorobenzoic acid moiety. This dual functionality allows for selective reactions and makes it a valuable intermediate in complex synthetic pathways.
Properties
IUPAC Name |
4-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)15-10-12(19)6-9-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNVZZQKJEYJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128165 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-65-4 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261915-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701128165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.